molecular formula C15H21NO5S B4396069 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid

1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid

Cat. No. B4396069
M. Wt: 327.4 g/mol
InChI Key: UZGGOQDJFWNKFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid (EMDP) is a chemical compound with potential therapeutic applications in the treatment of various diseases. EMDP belongs to the class of sulfonamide-containing compounds and has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in preclinical studies.

Mechanism of Action

The exact mechanism of action of 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has also been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine.
Biochemical and Physiological Effects:
1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has been shown to reduce inflammation and pain in animal models of rheumatoid arthritis, osteoarthritis, and neuropathic pain. It has also been shown to reduce fever in animal models of pyrogen-induced fever. 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has been shown to have a good safety profile in preclinical studies.

Advantages and Limitations for Lab Experiments

1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has several advantages for lab experiments. It is easy to synthesize and has a good safety profile. It has also been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models of various diseases. However, the limitations of 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid include the lack of clinical data and the need for further research to fully understand its mechanism of action and potential therapeutic applications.

Future Directions

There are several future directions for the research on 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid. One direction is to further investigate its mechanism of action and potential therapeutic applications in the treatment of various diseases. Another direction is to optimize its pharmacokinetic and pharmacodynamic properties to improve its efficacy and safety. Furthermore, the development of 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid analogs with improved properties is also a potential future direction for research.

Scientific Research Applications

1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in preclinical studies. It has also been shown to have potential therapeutic applications in the treatment of various diseases such as rheumatoid arthritis, osteoarthritis, and neuropathic pain. 1-[(4-ethoxy-3-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid has been tested in animal models of these diseases and has shown promising results.

properties

IUPAC Name

1-(4-ethoxy-3-methylphenyl)sulfonylpiperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5S/c1-3-21-14-5-4-13(10-11(14)2)22(19,20)16-8-6-12(7-9-16)15(17)18/h4-5,10,12H,3,6-9H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZGGOQDJFWNKFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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